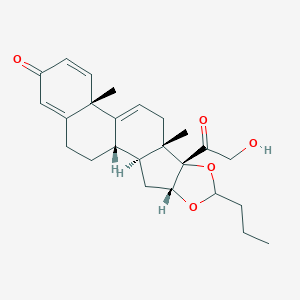

9,11-脱氢布地奈德

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“9,11-Anhydrobudesonide” is an impurity of Budesonide . It is also known as "Budesonide EP Impurity H" . It is available for purchase as a reference standard .

Physical And Chemical Properties Analysis

The molecular formula of “9,11-Anhydrobudesonide” is C25H32O5, and the molecular weight is 412.5186 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

科学研究应用

- Application : Researchers have explored 9,11-Anhydrobudesonide as a potential treatment for IBD. Its pH-responsive properties make it suitable for targeted delivery to inflamed regions .

- Application : Scientists have investigated 9,11-Anhydrobudesonide as an impurity reference material in glucocorticoid research. It serves as a standard for analytical purposes .

- Application : 9,11-Anhydrobudesonide is used as an impurity reference material in pharmaceutical research. Understanding its presence and impact helps ensure drug quality and safety .

- Application : Researchers study 9,11-Anhydrobudesonide to explore its synthesis pathways, stereochemistry, and structural modifications. Insights aid in designing novel steroids .

- Application : 9,11-Anhydrobudesonide’s properties make it a candidate for incorporation into drug delivery systems. Researchers investigate its compatibility with various carriers and release kinetics .

- Application : Scientists analyze 9,11-Anhydrobudesonide’s interactions with cellular receptors, metabolic pathways, and pharmacokinetics. Such studies contribute to our knowledge of its biological effects .

Inflammatory Bowel Disease (IBD) Treatment

Glucocorticoid Research

Pharmaceutical Impurity Studies

Steroid Chemistry and Synthesis

Drug Delivery Systems

Biochemical and Pharmacological Studies

These applications highlight the versatility and potential of 9,11-Anhydrobudesonide in scientific research. If you need further details or additional applications, feel free to ask .

安全和危害

作用机制

Target of Action

9,11-Anhydrobudesonide is a derivative of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary target of Budesonide, and likely 9,11-Anhydrobudesonide, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

Budesonide binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Pharmacokinetics

After oral administration, the time to maximum plasma Budesonide concentration occurred 1 hour post-dose and the half-life of Budesonide was 3.3–3.5 hours .

属性

IUPAC Name |

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUSGMMTUEBEE-RHFXYJBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11-Anhydrobudesonide | |

CAS RN |

313474-58-7 |

Source

|

| Record name | 9,11-Anhydrobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-ANHYDROBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

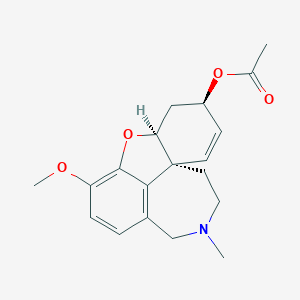

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)